molecular formula C14H19BO4 B130265 3-Methoxycarbonylphenylboronic acid pinacol ester CAS No. 480425-35-2

3-Methoxycarbonylphenylboronic acid pinacol ester

Cat. No. B130265
M. Wt: 262.11 g/mol
InChI Key: JBJGSVBGUBATNH-UHFFFAOYSA-N
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Description

3-Methoxycarbonylphenylboronic acid pinacol ester, also known as Methyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a chemical compound with the empirical formula C14H19BO4 . It is used in the preparation of non-noviosylated coumermycin A1 analogs targeting heat shock protein 90 dimer with dimeric inhibitors .


Molecular Structure Analysis

The molecular weight of 3-Methoxycarbonylphenylboronic acid pinacol ester is 262.11 . The SMILES string representation is COC(=O)c1cccc(c1)B2OC(C)(C)C(C)(C)O2 .


Physical And Chemical Properties Analysis

3-Methoxycarbonylphenylboronic acid pinacol ester is a white crystalline powder . It has a melting point of 91-95 °C . The density is 1.028 g/mL at 25 °C . It should be stored at 2-8°C .

Scientific Research Applications

Catalyst-Transfer Suzuki–Miyaura Coupling Reaction

3-Methoxycarbonylphenylboronic acid pinacol ester is utilized in the synthesis of hyperbranched polythiophenes via catalyst-transfer Suzuki–Miyaura coupling reactions. This process involves the coupling of an AB2 monomer containing phenyl boronic acid pinacol ester and dibromothiophene units, leading to nearly defect-free hyperbranched polythiophenes (Segawa, Higashihara, & Ueda, 2013).

Room-Temperature Phosphorescence

Arylboronic esters, including phenylboronic acid pinacol ester, exhibit room-temperature phosphorescence in the solid state. This finding is significant as it challenges the general notion that phosphorescent organic molecules require heavy atoms for efficient generation of a triplet excited state. The phosphorescence properties are influenced more by solid-state molecular packing than the patterns and numbers of boron substituents (Shoji et al., 2017).

Allylic Arylation

The compound is used in the allylic arylation of cinnamyloxyphenylboronic acid pinacol esters. This process yields 1,3-diarylpropene derivatives with a phenolic hydroxyl group via a selective coupling reaction (Watanabe et al., 2014).

Rh(III)-Catalyzed C-H Bonds Coupling

Rhodium(III)-catalyzed C-H arylation of arenes with phenylboronic acid pinacol esters has been achieved. This method uses a removable N-pentafluorophenylbenzamide directing group and a bidentate phosphine ligand, increasing the yield of cross-coupling of C-H bonds with organoboron reagents (Wang et al., 2016).

Hydrolysis Stability

The stability of phenylboronic pinacol esters, including 3-methoxycarbonylphenylboronic acid pinacol ester, is a concern in pharmacological applications due to their susceptibility to hydrolysis, especially at physiological pH (Achilli et al., 2013).

Suzuki-Miyaura Condensation Polymerization

This compound plays a role in Suzuki-Miyaura coupling polymerization, leading to high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This unstoichiometric polycondensation behavior is accounted for by intramolecular transfer of the Pd catalyst (Nojima et al., 2016).

Safety And Hazards

This compound is classified as combustible solids . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Personal protective equipment such as dust mask type N95 (US), eyeshields, and gloves should be used .

properties

IUPAC Name

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BO4/c1-13(2)14(3,4)19-15(18-13)11-8-6-7-10(9-11)12(16)17-5/h6-9H,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBJGSVBGUBATNH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90370421
Record name 3-Methoxycarbonylphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycarbonylphenylboronic acid pinacol ester

CAS RN

480425-35-2
Record name 3-Methoxycarbonylphenylboronic acid pinacol ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90370421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Methoxycarbonyl)benzeneboronic acid, pinacol ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Nagahara, T Saitoh, N Kutsumura… - Journal of medicinal …, 2015 - ACS Publications
… A mixture of 19 (2.36 g, 4.00 mmol), 3-methoxycarbonylphenylboronic acid pinacol ester (1.26 g, 4.80 mmol), 2.0 M aq sodium carbonate (4.0 mL, 8.00 mol), and 1,1′-bis(…
Number of citations: 119 pubs.acs.org
JM O'Brien, E Sitte, KJ Flanagan… - The Journal of …, 2019 - ACS Publications
… Compound 16 (20.0 mg, 0.0267 mmol), Cs 2 CO 3 (174 mg, 0.534 mmol), 3-methoxycarbonylphenylboronic acid pinacol ester (140 mg, 0.534 mmol), and Pd(dppf)Cl 2 (3.90 mg, 5.34 × …
Number of citations: 11 pubs.acs.org
MP Hudock, CE Sanz-Rodriguez, Y Song… - Journal of medicinal …, 2006 - ACS Publications
… 3-Methoxycarbonylphenylboronic acid pinacol ester was prepared according to a published procedure 40 starting from methyl 3-bromophenylacetate (0.96 g, 4.2 mmol). The product …
Number of citations: 98 pubs.acs.org
永原崇志 - kitasato.repo.nii.ac.jp
… アルゴン雰囲気下,49 (2.36 g, 4.00 mmol) の 1,4-ジオキサン溶液 (4.0 mL) に 3-methoxycarbonylphenylboronic acid pinacol ester (1.26 g, 4.80 mmol) ,2.0 M 炭酸ナトリウム水溶液 (4.0 mL, …
Number of citations: 0 kitasato.repo.nii.ac.jp
永原崇志 - (No Title), 2016 - kitasato.repo.nii.ac.jp
… アルゴン雰囲気下,49 (2.36 g, 4.00 mmol) の 1,4-ジオキサン溶液 (4.0 mL) に 3-methoxycarbonylphenylboronic acid pinacol ester (1.26 g, 4.80 mmol) ,2.0 M 炭酸ナトリウム水溶液 (4.0 mL, …
Number of citations: 2 kitasato.repo.nii.ac.jp

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